molecular formula C22H27N3O2S B2719895 ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate CAS No. 892275-20-6

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate

Cat. No.: B2719895
CAS No.: 892275-20-6
M. Wt: 397.54
InChI Key: VYZPQENIJZOTJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities, making them valuable in medicinal chemistry .

Preparation Methods

Chemical Reactions Analysis

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate undergoes various chemical reactions, including:

Scientific Research Applications

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit the NF-kB inflammatory pathway, reducing inflammation and providing neuroprotection .

Comparison with Similar Compounds

ethyl 2-{[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino}benzoate can be compared with other piperazine derivatives, such as:

Properties

IUPAC Name

ethyl 2-[[4-(2,5-dimethylphenyl)piperazine-1-carbothioyl]amino]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O2S/c1-4-27-21(26)18-7-5-6-8-19(18)23-22(28)25-13-11-24(12-14-25)20-15-16(2)9-10-17(20)3/h5-10,15H,4,11-14H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYZPQENIJZOTJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=S)N2CCN(CC2)C3=C(C=CC(=C3)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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